molecular formula C15H15NO2 B139748 Ethyl(3-pyridin-3-YL-phenyl)-acetate CAS No. 134163-87-4

Ethyl(3-pyridin-3-YL-phenyl)-acetate

Cat. No. B139748
M. Wt: 241.28 g/mol
InChI Key: NGWWADTUHUUBAK-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

To a solution of 2.04 g (6.5 mmol) of ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate in 33 ml dioxane is added 1.33 ml (6.5 mmol) hexamethylditin followed by 1.49 g (6.6 mmol) 3-(trifluoromethylsulfonyloxy)-pyridine, 0.827 g (19.5 mmol) lithium chloride and 0.15 g (0.13 mmol) tetrakis-(triphenylphosphine) palladium(0). The mixture is then heated at 90° for 62 h, diluted with ether and washed with 10% aqueous ammonia followed by water and brine. The organic layer is dried, filtered, evaporated and the residue is purified by flash chromatography using 1:1 ether/hexane as eluent to give ethyl m-(3-pyridyl)-phenylacetate; IR (CH2Cl2): 1731 cm-1.
Name
ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
0.827 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.15 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:8]=[C:9]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[CH:11][CH:12]=1)(=O)=O.C[Sn](C)C.C[Sn](C)C.FC(F)(F)S(O[C:35]1[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=1)(=O)=O.[Cl-].[Li+]>O1CCOCC1.CCOCC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:37]1[CH:38]=[CH:39][CH:40]=[C:35]([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH:36]=1 |f:1.2,4.5,8.9.10.11.12,^1:21,25|

Inputs

Step One
Name
ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate
Quantity
2.04 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=C(C=CC1)CC(=O)OCC)(F)F
Name
Quantity
1.33 mL
Type
reactant
Smiles
C[Sn](C)C.C[Sn](C)C
Name
Quantity
33 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=NC=CC1)(F)F
Step Three
Name
Quantity
0.827 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated at 90° for 62 h
Duration
62 h
WASH
Type
WASH
Details
washed with 10% aqueous ammonia
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(C=CC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.